molecular formula C7H2Cl3N3 B13668261 2,4,5-Trichloropyrido[3,4-d]pyrimidine

2,4,5-Trichloropyrido[3,4-d]pyrimidine

Cat. No.: B13668261
M. Wt: 234.5 g/mol
InChI Key: VQFNLFYJPYIKSF-UHFFFAOYSA-N
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Description

2,4,5-Trichloropyrido[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyridine-pyrimidine ring system with three chlorine substituents at positions 2, 4, and 3.

Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

2,4,5-trichloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H2Cl3N3/c8-3-1-11-2-4-5(3)6(9)13-7(10)12-4/h1-2H

InChI Key

VQFNLFYJPYIKSF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 2,4,5-Trichloropyrido[3,4-d]pyrimidine typically involves multi-step procedures beginning with appropriately substituted pyridine or pyrimidine precursors. Key steps include:

  • Chlorination Reactions: Selective chlorination at the 2, 4, and 5 positions of the pyridopyrimidine ring is critical. Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed to introduce chlorine atoms at these positions.

  • Cyclization: Formation of the fused pyrido[3,4-d]pyrimidine ring system is achieved via condensation reactions involving aminopyridines and suitable carbonyl or nitrile compounds under acidic or basic conditions.

  • Substitution Reactions: The trichlorinated intermediate can be further derivatized by nucleophilic aromatic substitution (S_NAr) reactions to introduce various substituents, enhancing biological activity.

Specific Synthetic Routes

While direct literature on this compound is limited, analogous pyridopyrimidine syntheses provide insight into viable methods:

  • Route A: Cyclization of Chlorinated Precursors

    Starting from 2,4,5-trichloropyridine, condensation with guanidine or amidines under reflux in polar solvents leads to the formation of the pyridopyrimidine ring with retention of chlorine substituents at positions 2, 4, and 5. This method benefits from straightforward access to chlorinated pyridine precursors and mild reaction conditions.

  • Route B: Sequential Chlorination of Pyridopyrimidine

    A pre-formed pyrido[3,4-d]pyrimidine core is subjected to chlorination using POCl₃ or SOCl₂, selectively introducing chlorine atoms at the 2, 4, and 5 positions. This approach allows for late-stage functionalization and better control over substitution patterns.

  • Route C: Palladium-Catalyzed Cross-Coupling

    Although less common for the trichlorinated parent compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) can be employed to modify the chlorinated positions selectively after initial synthesis, enabling the introduction of diverse functional groups for SAR studies.

Reaction Conditions and Yields

Typical reaction conditions for chlorination involve refluxing in POCl₃ at 80–120 °C for several hours. Cyclization reactions often require heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Yields vary depending on the route and substituents but generally range from moderate to high (50–85%).

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Notes
Route A: Cyclization of chlorinated pyridine 2,4,5-Trichloropyridine Guanidine Reflux in ethanol or DMF, 6–12 h 60–75 Direct ring closure, preserves chlorine atoms
Route B: Chlorination of pyridopyrimidine Pyrido[3,4-d]pyrimidine POCl₃ or SOCl₂ Reflux, 80–120 °C, 4–8 h 55–80 Selective chlorination at 2,4,5-positions
Route C: Pd-catalyzed cross-coupling This compound Pd catalyst, boronic acids Microwave or reflux, 80–110 °C, 2–6 h 40–70 For derivatization post-synthesis

Extensive Research Discoveries and Notes

  • Regioselectivity: The chlorination step is highly regioselective due to the electronic nature of the pyridopyrimidine ring, favoring substitution at the 2, 4, and 5 positions. This selectivity is crucial for obtaining the desired trichlorinated product without over-chlorination or side reactions.

  • Nucleophilic Aromatic Substitution (S_NAr): The chlorine atoms at these positions are reactive towards nucleophiles, allowing for further functionalization. This property has been exploited in medicinal chemistry to create libraries of derivatives with varied biological activities.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent in cross-coupling reactions significantly affects the efficiency and selectivity of substitutions on the trichlorinated core. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times.

  • Biological Relevance: The trichlorinated pyridopyrimidine scaffold serves as a versatile platform for kinase inhibitor development, notably in PI3K/mTOR pathway inhibition, which is critical in cancer therapeutics. The synthetic accessibility of the 2,4,5-trichloro derivative facilitates structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium amide, thiourea, or alkyl halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrido[3,4-d]pyrimidine derivatives with different functional groups.

    Oxidation and Reduction Reactions: Products include oxides or reduced forms of the original compound.

Scientific Research Applications

2,4,5-Trichloropyrido[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding in various biological systems.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s chlorine atoms enhance its binding affinity to target proteins, leading to effective inhibition.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares 2,4,5-Trichloropyrido[3,4-d]pyrimidine with key analogs based on substituent positions, molecular weight, and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
This compound Not Provided C₇H₂Cl₃N₃ ~234.47* 2-Cl, 4-Cl, 5-Cl Likely intermediate for drug synthesis; high reactivity due to Cl leaving groups
2,4,8-Trichloropyrido[3,4-d]pyrimidine 1470249-17-2 C₇H₂Cl₃N₃ 234.47 2-Cl, 4-Cl, 8-Cl Used in organic synthesis; planar structure enhances π-stacking
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine 1437436-16-2 C₈H₄ClF₂N₃ 239.59 4-Cl, 2-CF₂H Enhanced lipophilicity for medicinal chemistry applications
4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine 1029720-75-9 C₈H₅Cl₂N₃ 214.05 4-Cl, 6-Cl, 2-CH₃ Methyl group improves solubility; used in kinase inhibitor development
2,4,7-Trichloropyrido[2,3-d]pyrimidine 938443-20-0 C₇H₂Cl₃N₃ 234.47 2-Cl, 4-Cl, 7-Cl Altered ring fusion affects electronic properties and binding affinity

*Molecular weight inferred from analogs.

Substituent Position and Reactivity

  • Chlorine Position : The number and placement of chlorine atoms significantly influence reactivity. For example, this compound likely undergoes nucleophilic substitution at the 2- and 4-positions due to electron-withdrawing effects, similar to 2,4,8-Trichloropyrido[3,4-d]pyrimidine . In contrast, 2,4,7-Trichloropyrido[2,3-d]pyrimidine, with a different ring fusion ([2,3-d] vs. [3,4-d]), exhibits altered electronic properties that may reduce reactivity at certain positions .
  • Functional Group Diversity : Substituting chlorine with groups like difluoromethyl (e.g., 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine) enhances lipophilicity, improving membrane permeability in drug candidates .

Stability and Degradation

While direct degradation data for this compound is unavailable, studies on chlorinated phenoxy herbicides (e.g., 2,4-D and 2,4,5-T) suggest that chlorinated aromatics are prone to microbial degradation under aerobic conditions . However, the fused pyrido-pyrimidine system likely confers greater stability compared to phenoxyacetic acids due to reduced susceptibility to enzymatic cleavage.

Key Research Findings

Synthetic Utility : The trichloro derivatives exhibit high reactivity in palladium-catalyzed reactions, with position 4 being the most reactive site for substitution .

Biological Activity : Analogs like 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine show promise in preclinical studies for antiviral activity, attributed to their ability to disrupt viral polymerase function .

Stability : Pyrido[3,4-d]pyrimidine derivatives generally exhibit greater thermal and oxidative stability compared to pyrido[2,3-d]pyrimidines due to reduced ring strain .

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